molecular formula C17H16ClFN2O2 B1679169 Halogabide CAS No. 62666-20-0

Halogabide

Numéro de catalogue B1679169
Numéro CAS: 62666-20-0
Poids moléculaire: 334.8 g/mol
Clé InChI: DWEQWXSKOHHBNT-VKAVYKQESA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Halogabide is an analog and prodrug of gamma-aminobutyric acid (GABA). It is commonly used in the treatment of epilepsy. It has agonistic activity for both the GABAA and GABAB receptors . In clinical trials, Halogabide has been investigated for Parkinson’s disease, schizophrenia, clinical depression, and anxiety disorder .


Molecular Structure Analysis

The molecular formula of Halogabide is C17H16ClFN2O2 and its molecular weight is 334.8 g/mol . The IUPAC name for Halogabide is 4-[[4-chlorophenyl)-5-fluoro-2-hydroxyphenyl)methylidene]amino]butanamide .


Physical And Chemical Properties Analysis

Halogabide is well absorbed with a bioavailability of 60% and has a half-life of 4 hours . The protein binding of Halogabide is 95% .

Applications De Recherche Scientifique

  • Scientific Field : Neuroscience, specifically neurology and psychiatry .
  • Summary of the Application : Halogabide is used in the treatment of epilepsy. It has also been investigated for Parkinson’s disease, schizophrenia, clinical depression, and anxiety disorder in clinical trials .
  • Methods of Application or Experimental Procedures : Halogabide is administered orally. In a study involving 20 patients with severe therapy-resistant epilepsy, Halogabide was given as 300mg capsules in doses of approximately 30 mg/kg daily, in 2 divided doses .
  • Results or Outcomes : The study indicated that 12 patients showed better results on Halogabide and 2 patients were better on placebo, a significant difference in favor of Halogabide. Mean total seizure numbers were significantly different for the 2 treatments: 24.85 for placebo and 18.3 for Halogabide .

Halogabide, also known as Progabide, is an analog and prodrug of gamma-aminobutyric acid (GABA). It is commonly used in the treatment of epilepsy . It has agonistic activity for both the GABAA and GABAB receptors . Here are some more applications of Halogabide:

Propriétés

IUPAC Name

4-[[(4-chlorophenyl)-(5-fluoro-2-hydroxyphenyl)methylidene]amino]butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClFN2O2/c18-12-5-3-11(4-6-12)17(21-9-1-2-16(20)23)14-10-13(19)7-8-15(14)22/h3-8,10,22H,1-2,9H2,(H2,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBALRBWGSVJPAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=NCCCC(=O)N)C2=C(C=CC(=C2)F)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00878140
Record name Progabide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00878140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Progabide binds to both GABAA and GABAB receptors located on the terminals of primary afferent fibers. Binding to GABAA results in an increased affinity of the GABA receptor for the amino acid, an augmented flux of chloride ions across the terminal membrane, and an increase in the amount of presynaptic inhibition. Activation of the GABAB receptors retards the influx of calcium ions into the terminals, thereby reducing the evoked release of excitatory amino acids and possibly other transmitters.
Record name Progabide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00837
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Progabide

CAS RN

62666-20-0, 104880-78-6
Record name Progabide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62666-20-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Progabide [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062666200
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Progabide, (Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104880786
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Progabide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00837
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Progabide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00878140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Progabide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.057.872
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PROGABIDE, (Z)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/112E50TORV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name PROGABIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38C836J57Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

133-135 °C
Record name Progabide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00837
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Halogabide
Reactant of Route 2
Reactant of Route 2
Halogabide
Reactant of Route 3
Halogabide
Reactant of Route 4
Reactant of Route 4
Halogabide
Reactant of Route 5
Reactant of Route 5
Halogabide
Reactant of Route 6
Halogabide

Citations

For This Compound
5
Citations
P Loiseau - InPharma, 1984 - Springer
The efficacy of progabide (halogabide; SL-76002; Synthelabo] a GABA-mimetic anticonvulsant, in treating severe therapy-resistant epilepsy with partial or generalised seizures was …
Number of citations: 0 link.springer.com
JM Martinez'Lage, L Bossi, G Morales, E Martinez Vila… - InPharma, 1985 - Springer
In this double-blind crossover trial, the efficacy of progabide [Gabrene; Halogabide; SL-76002; Synthelabo] in treating generalised and partial epileptic seizures was studied. 20 patients…
Number of citations: 0 link.springer.com
SM Beard, A Hunn, J Wight - 2003 - eprints.whiterose.ac.uk
Objectives: To identify the drug treatments currently available for the management of spasticity and pain in multiple sclerosis (MS), and to evaluate their clinical and cost-effectiveness. …
Number of citations: 257 eprints.whiterose.ac.uk
MJ Maguire, S Fairclough, SJ Nevitt - The Cochrane Database of …, 2023 - ncbi.nlm.nih.gov
… Fenytoin* or Flunarizin* or Fosphenytoin* or Frisium or Fycompa or Gabapentin* or Gabarone or Gabitril or Gabrene or Ganaxolon* or Garene or GBP or Gralise or GVG or Halogabide …
Number of citations: 2 www.ncbi.nlm.nih.gov
RS Chang, WCY Leung, M Vassallo… - The Cochrane …, 2022 - ncbi.nlm.nih.gov
Background Seizures after stroke are an important clinical problem and may result in poor outcomes. The indications of antiepileptic drugs (AEDs) for seizure prophylaxis after stroke …
Number of citations: 0 www.ncbi.nlm.nih.gov

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.